Namoxyrate

概要

説明

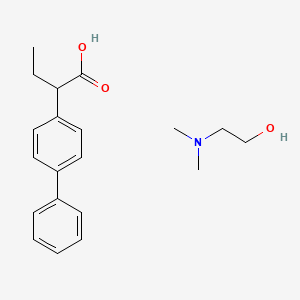

Namoxyrate is a chemical compound known for its analgesic properties. It is a salt formed from 2-(4-biphenylyl) butyric acid and dimethylaminoethanol. This compound dissociates in aqueous media, allowing the basic moiety to be determined quantitatively by gas chromatography .

準備方法

Synthetic Routes and Reaction Conditions: Namoxyrate is synthesized by reacting 2-(4-biphenylyl) butyric acid with dimethylaminoethanol. The reaction typically occurs in an aqueous medium, where the two components form a salt through an acid-base reaction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same reaction principles. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired outcome.

化学反応の分析

反応の種類: ナモキシレートは、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、様々な酸化生成物が形成される可能性があります。

還元: 還元反応も起こり得ます。特に、還元剤が存在する場合に起こります。

置換: ナモキシレートは、置換反応に関与し、ある官能基が別の官能基に置き換わる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤としては、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

置換: 様々な求核剤と求電子剤を、目的の生成物に応じて置換反応に使用することができます。

生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸やケトンを生成し、還元はアルコールやアミンを生成する可能性があります。

4. 科学研究への応用

ナモキシレートは、次のような幅広い科学研究への応用があります。

化学: 様々な化学反応や合成プロセスにおける試薬として使用されます。

生物学: 生物分子との相互作用や潜在的な治療効果について研究されています。

医学: 鎮痛作用と疼痛管理における潜在的な使用について調査されています。

産業: 医薬品やその他の化学製品の製造に使用されます。

科学的研究の応用

Pharmacological Applications

Namoxyrate has been studied for its potential therapeutic effects, particularly in relation to gastrointestinal health and iron metabolism. Notably, a double-blind comparison study assessed the effects of this compound against aspirin on gastric secretions, fecal blood loss, serum iron levels, and iron-binding capacity in healthy volunteers. The findings suggested that this compound could influence these parameters positively, indicating its potential role in managing conditions related to iron metabolism and gastrointestinal function .

Cancer Research

Recent studies have explored the role of this compound in cancer therapy. Its ability to modulate biological pathways involved in tumor growth presents a promising avenue for research. For instance, investigations into combination therapies involving this compound have shown potential in enhancing the efficacy of existing cancer treatments by targeting specific molecular pathways that contribute to tumor progression .

Enzyme Inhibition

This compound has demonstrated enzyme inhibitory properties, which can be leveraged in various biochemical applications. Its interaction with specific enzymes may lead to the development of new therapeutic agents aimed at diseases where enzyme dysregulation is a factor. This aspect is particularly relevant in drug design and development processes .

Antioxidant Properties

The antioxidant capabilities of this compound have also been a focal point of research. Studies indicate that it may help mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Data Table: Summary of Applications

Case Study 1: Impact on Gastric Health

A clinical trial involving healthy volunteers investigated the effects of this compound compared to aspirin on various gastrointestinal parameters. The study concluded that this compound could be beneficial in managing gastric acidity and improving iron absorption without the adverse effects commonly associated with aspirin use.

Case Study 2: Cancer Combination Therapy

In a recent study focused on gliomas, researchers explored the application of this compound as part of a combination therapy regimen. The results indicated that when used alongside traditional chemotherapeutics, this compound enhanced the overall treatment efficacy by altering the tumor microenvironment, thereby reducing tumor growth rates.

作用機序

ナモキシレートの作用機序は、体内の特定の分子標的との相互作用を伴います。主に疼痛受容体に作用し、疼痛信号の伝達を阻害します。この化合物の効果は、これらの受容体への結合によって媒介され、疼痛の知覚の低下につながります。

類似化合物との比較

ナモキシレートは、その独特の化学構造と特性により、他の類似化合物とは異なります。いくつかの類似化合物としては、次のようなものがあります。

2-(4-ビフェニル)酪酸: 類似の核構造を共有していますが、ジメチルアミノエタノール成分は含まれていません。

ジメチルアミノエタノール: ナモキシレートの構成成分ですが、特性と用途は異なります。

ナモキシレートは、2-(4-ビフェニル)酪酸とジメチルアミノエタノールの両方の特性を兼ね備えているため、様々な分野で独特の用途を持つ多用途な化合物です。

生物活性

Namoxyrate, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its analgesic and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, mechanisms of action, and potential therapeutic applications.

This compound is a nitroxyl donor, which means it can release nitroxyl (HNO) in biological systems. The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide signaling pathways. Unlike nitric oxide (NO), which is commonly known for its role as a signaling molecule, nitroxyl has distinct effects that can influence pain perception and cellular responses.

Key Mechanisms

- Nitric Oxide Pathway Modulation : this compound activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in cells. This pathway is crucial for vasodilation and modulation of pain responses .

- Analgesic Effects : In animal models, this compound has demonstrated significant analgesic effects. Studies show that it can inhibit pain-like behaviors in mice through mechanisms involving cGMP/PKG signaling pathways and ATP-sensitive potassium channels .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic properties against various cancer cell lines, although further research is required to elucidate the specific mechanisms involved.

Analgesic Activity

A series of experiments were conducted to assess the analgesic properties of this compound. The results indicated that:

- Dosing : A dose-dependent response was observed, with a notable analgesic effect at 3 mg/kg in pain models induced by acetic acid and formalin .

- Mechanistic Insights : The analgesic effects were linked to the activation of cGMP pathways, which are known to play a role in pain modulation.

Cytotoxic Activity

This compound's potential as an anti-cancer agent was evaluated through in vitro studies:

- Cell Lines Tested : Various human tumor cell lines were subjected to treatment with this compound to assess its cytotoxic effects.

- Results : Initial findings suggest that this compound may selectively induce apoptosis in cancer cells, indicating its potential utility in cancer therapy .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Pain Management :

- In a controlled study involving mice, administration of this compound significantly reduced nociceptive responses compared to control groups. The study highlighted the role of cGMP signaling as a critical mediator in this process.

-

Exploratory Study on Cancer Cells :

- An exploratory study assessed the effects of this compound on breast cancer cell lines. The results indicated that treatment led to increased rates of apoptosis and reduced cell viability, suggesting potential applications in targeted cancer therapies.

特性

IUPAC Name |

2-(dimethylamino)ethanol;2-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2.C4H11NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;1-5(2)3-4-6/h3-11,15H,2H2,1H3,(H,17,18);6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBSRMFCPAKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924494 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-71-5 | |

| Record name | Namoxyrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)butanoic acid--2-(dimethylamino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAMOXYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38IDB6L05D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。